Enhanced Lewis Acidity (pKa) Compared to Mono- and Difluoro- Analogs
The Lewis acidity of 3,4,5-trifluorophenylboronic acid, indicated by its predicted pKa of 6.54, is significantly higher than that of 4-fluorophenylboronic acid (pKa 8.67) and 3,4-difluorophenylboronic acid (pKa 7.59) [1][2]. This increased acidity is a direct result of the cumulative electron-withdrawing effect of three fluorine substituents on the phenyl ring.
| Evidence Dimension | Acidity constant (pKa) |
|---|---|
| Target Compound Data | 6.54 ± 0.11 (Predicted) |
| Comparator Or Baseline | 4-Fluorophenylboronic acid: 8.67 ± 0.10; 3,4-Difluorophenylboronic acid: 7.59 ± 0.10 |
| Quantified Difference | ΔpKa = -2.13 vs. 4-fluoro; ΔpKa = -1.05 vs. 3,4-difluoro |
| Conditions | Predicted values for aqueous solution at 25 °C |
Why This Matters
A lower pKa correlates with a more electrophilic boron center, enabling faster transmetalation in Suzuki couplings and more efficient Lewis acid catalysis, which can improve reaction yields and broaden substrate scope.
- [1] ChemicalBook. (2026). 3,4,5-Trifluorophenylboronic acid - CAS 143418-49-9. Retrieved from https://www.chemicalbook.cn/CAS_143418-49-9.htm View Source
- [2] ChemHome123. (n.d.). 3,4-Difluorophenylboronic acid - CAS 168267-41-2. Retrieved from https://chemhome123.com/goods/property/168267-41-2.html View Source
